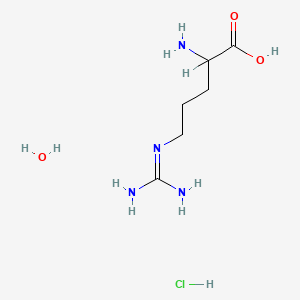

DL-Arginine hydrochloride monohydrate

Übersicht

Beschreibung

DL-Arginine hydrochloride monohydrate is a racemic mixture of the amino acid arginine, which exists in both L- and D-forms. This compound is commonly used in biochemical research and has various applications in medicine and industry. Arginine is a semi-essential amino acid, meaning it is essential under certain physiological conditions such as growth, illness, or stress. It plays a crucial role in the urea cycle, helping to detoxify ammonia in the liver, and is a precursor for the synthesis of nitric oxide, a vital cellular signaling molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Arginine hydrochloride monohydrate can be synthesized through the reaction of arginine with hydrochloric acid. The process involves dissolving arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline monohydrate form .

Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure compound .

Types of Reactions:

Reduction: This compound can be reduced to form various derivatives, although such reactions are less common.

Substitution: this compound can participate in substitution reactions, where the guanidino group can be modified to form different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various alkylating agents and acylating agents.

Major Products Formed:

Nitric oxide: Formed during oxidation reactions.

Various arginine derivatives: Formed during substitution reactions.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Cardiovascular Health

DL-Arginine is known for its role in the production of nitric oxide, a vasodilator that improves blood flow. Clinical studies have demonstrated its efficacy in treating conditions such as:

- Angina Pectoris : Supplementation with L-arginine has shown to improve exercise tolerance and quality of life in patients with angina .

- Erectile Dysfunction : Doses of 2.5 to 5 grams daily have been effective in enhancing sexual function, particularly when combined with phosphodiesterase inhibitors like sildenafil .

- Hypertension : It has been noted to reduce blood pressure in both healthy individuals and those with hypertension, especially during pregnancy .

1.2 Metabolic Disorders

DL-Arginine has been investigated for its potential benefits in metabolic conditions:

- Diabetes Management : It may help improve insulin sensitivity and glucose metabolism, although more research is needed to establish definitive benefits .

- Chronic Kidney Disease : While some studies show no improvement in kidney function, ongoing research continues to explore its role in renal health .

Protein Chemistry Applications

2.1 Protein Refolding and Solubilization

DL-Arginine hydrochloride is widely used as an additive in protein formulations to enhance solubility and refolding processes:

- Chaperone Activity : Research indicates that DL-Arginine enhances the chaperone-like activity of proteins such as α-crystallin, which helps prevent aggregation of target proteins . This property is crucial for maintaining protein stability during storage and processing.

| Protein | Effect of DL-Arginine |

|---|---|

| α-Crystallin | Increased chaperone activity |

| Insulin | Reduced aggregation |

| ζ-Crystallin | Enhanced protection against thermal aggregation |

2.2 Enhancing Protein Solubility

Studies have shown that DL-Arginine hydrochloride significantly increases the solubility of various proteins, making it a valuable component in biopharmaceutical formulations .

Case Studies

3.1 Clinical Trial on Erectile Dysfunction

A double-blind study involving 80 men with erectile dysfunction found that those receiving L-arginine experienced significant improvements compared to the placebo group. The combination therapy with sildenafil yielded even better results, highlighting the synergistic effects of DL-Arginine .

3.2 Use in Premature Infants

In a clinical trial focusing on premature infants at risk for necrotizing enterocolitis, supplementation with L-arginine showed a reduced incidence of this serious condition, suggesting its protective role in neonatal health .

Wirkmechanismus

DL-Arginine hydrochloride monohydrate exerts its effects primarily through its role as a precursor for nitric oxide synthesis. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound stimulates the release of growth hormone and prolactin through its action on the hypothalamus . Additionally, it plays a role in the detoxification of ammonia via the urea cycle .

Vergleich Mit ähnlichen Verbindungen

L-Arginine: The natural form of arginine, widely used in supplements and research.

D-Arginine: The enantiomer of L-arginine, less commonly used but has specific applications in research.

L-Ornithine: Another amino acid involved in the urea cycle, often compared with arginine for its role in ammonia detoxification.

Uniqueness of DL-Arginine Hydrochloride Monohydrate: this compound is unique due to its racemic nature, containing both L- and D-forms of arginine. This property makes it useful in studies requiring a non-specific form of arginine, allowing researchers to investigate the effects of both enantiomers simultaneously .

Biologische Aktivität

DL-Arginine hydrochloride monohydrate is a salt form of the amino acid arginine, which is known for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and medicine. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

DL-Arginine hydrochloride is characterized by its guanidino group, which contributes to its solubility and biological activity. The chemical formula is with a molecular weight of approximately 228.68 g/mol. It is highly hydrophilic and soluble in water, making it suitable for various biological applications.

The biological activities of DL-arginine hydrochloride are primarily attributed to its role as a precursor for nitric oxide (NO) synthesis. NO is a critical signaling molecule involved in numerous physiological processes, including:

- Vasodilation : NO promotes relaxation of blood vessels, enhancing blood flow and reducing blood pressure.

- Immune Function : It plays a role in modulating immune responses and has been shown to exhibit antimicrobial properties.

- Protein Synthesis : Arginine is essential for protein synthesis and hormone secretion.

Biological Activities

- Enhancement of Protein Solubility and Refolding

-

Antimicrobial Activity

- Research indicates that DL-arginine hydrochloride exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of this action is still under investigation but suggests potential applications in developing new antimicrobial agents.

-

Tissue Engineering Applications

- Due to its ability to interact with cell membranes, DL-arginine hydrochloride can be used in tissue engineering as a scaffold material that promotes cell adhesion and proliferation.

- Hormonal Regulation

Table 1: Summary of Biological Activities

Case Study: Use in Biopharmaceuticals

A decade-long review highlighted the effectiveness of DL-arginine hydrochloride as an excipient in therapeutic protein formulations. It was found to significantly reduce protein aggregation and viscosity in high concentration solutions, making it an invaluable component in biopharmaceutical development . For instance, R-Gene 10®, an injectable formulation containing arginine hydrochloride, has been used successfully for stimulating growth hormone release .

Case Study: Antimicrobial Research

In a study investigating the antibacterial effects of DL-arginine hydrochloride, the compound demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The study suggested that arginine's positive charge facilitates interaction with negatively charged bacterial membranes, leading to disruption and cell death.

Eigenschaften

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFCANQNMWVENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370078 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332360-01-7 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What information can chlorine-35/37 NMR spectroscopy provide about the structure of DL-Arginine hydrochloride monohydrate?

A1: Chlorine-35/37 NMR spectroscopy can provide valuable information about the electronic environment surrounding the chlorine nucleus in this compound. Specifically, the research article demonstrates the determination of the chlorine chemical shift (CS) tensor for this compound for the first time []. The CS tensor is sensitive to the local electronic structure around the chlorine atom, which is influenced by factors such as hydrogen bonding. The study also highlights the influence of proton decoupling on the spectral features, particularly for compounds with small 35Cl quadrupolar coupling constants (CQ) like this compound []. This information contributes to a more refined understanding of the hydrogen bonding network around the chloride ion in the crystal structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.